molecular formula K3NO9S3 B13776582 Potassium aminetrisulfonate CAS No. 63504-30-3

Potassium aminetrisulfonate

Cat. No.: B13776582
CAS No.: 63504-30-3
M. Wt: 371.5 g/mol
InChI Key: BZHKTUXGVFLCRM-UHFFFAOYSA-K
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Description

Potassium aminetrisulfonate is an organosulfur compound with the chemical formula C16H7K3N2O11S3. It is known for its unique properties and applications in various scientific fields. This compound is a potassium salt of aminetrisulfonic acid and is characterized by its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium aminetrisulfonate can be synthesized through the sulfonation of aniline derivatives. The process involves the reaction of aniline with sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction conditions typically include controlled temperatures and the use of solvents like water or acetic acid to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where aniline is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with potassium hydroxide to produce the final product. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: Potassium aminetrisulfonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted sulfonates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Potassium aminetrisulfonate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: It is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of potassium aminetrisulfonate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming stable complexes with electrophiles. In biological systems, it can interact with proteins and enzymes, stabilizing their structure and enhancing their activity. The sulfonate groups play a crucial role in these interactions, providing both stability and reactivity.

Comparison with Similar Compounds

    Potassium indigotrisulfonate: Another potassium salt of a sulfonic acid, used in dyeing and as a reagent in chemical synthesis.

    Potassium hydroxylaminedisulfonate: Known for its use in organic synthesis and as a reducing agent.

Uniqueness: Potassium aminetrisulfonate is unique due to its specific structure and the presence of three sulfonate groups, which provide distinct chemical properties and reactivity. Its stability and solubility in water make it particularly useful in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

63504-30-3

Molecular Formula

K3NO9S3

Molecular Weight

371.5 g/mol

IUPAC Name

tripotassium;N,N-disulfonatosulfamate

InChI

InChI=1S/3K.H3NO9S3/c;;;2-11(3,4)1(12(5,6)7)13(8,9)10/h;;;(H,2,3,4)(H,5,6,7)(H,8,9,10)/q3*+1;/p-3

InChI Key

BZHKTUXGVFLCRM-UHFFFAOYSA-K

Canonical SMILES

N(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

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